molecular formula C12H24N2O2 B069623 Tert-butyl methyl(piperidin-3-ylmethyl)carbamate CAS No. 169750-76-9

Tert-butyl methyl(piperidin-3-ylmethyl)carbamate

Cat. No.: B069623
CAS No.: 169750-76-9
M. Wt: 228.33 g/mol
InChI Key: HQZPRFQKDGVCLB-UHFFFAOYSA-N
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Description

Tert-butyl methyl(piperidin-3-ylmethyl)carbamate is a sophisticated piperidine-derived chemical building block of significant value in medicinal chemistry and drug discovery research. This compound features a tertiary-butyl carbamate (Boc) protecting group on a secondary amine, which is strategically methylated and linked via a methylene spacer to the piperidine ring. This molecular architecture makes it an essential intermediate for the synthesis of more complex molecules, particularly in the development of compounds targeting the central nervous system (CNS), such as modulators of G-protein coupled receptors (GPCRs) and neurotransmitter transporters. The Boc group offers excellent stability under a wide range of reaction conditions while being readily removable under mild acidic conditions, providing researchers with a versatile handle for sequential synthetic strategies. Its primary research application lies in constructing novel pharmacologically active scaffolds, enabling the exploration of structure-activity relationships (SAR) and the optimization of key properties like potency, selectivity, and metabolic stability. This high-purity reagent is intended for use by qualified researchers in laboratory settings to advance the development of potential therapeutics for neurological disorders, psychiatric conditions, and other disease areas.

Properties

IUPAC Name

tert-butyl N-methyl-N-(piperidin-3-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14(4)9-10-6-5-7-13-8-10/h10,13H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZPRFQKDGVCLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629569
Record name tert-Butyl methyl[(piperidin-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169750-76-9
Record name tert-Butyl methyl[(piperidin-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Carbamate Coupling

The most widely reported method involves reacting piperidin-3-ylmethylamine with tert-butyl methylcarbamoyl chloride in the presence of a base such as triethylamine or pyridine. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the carbamoyl chloride.

Reaction Scheme:

Piperidin-3-ylmethylamine+tert-Butyl methylcarbamoyl chlorideBaseTert-butyl methyl(piperidin-3-ylmethyl)carbamate+HCl\text{Piperidin-3-ylmethylamine} + \text{tert-Butyl methylcarbamoyl chloride} \xrightarrow{\text{Base}} \text{Tert-butyl methyl(piperidin-3-ylmethyl)carbamate} + \text{HCl}

Key parameters:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their ability to dissolve both reactants.

  • Temperature: Reactions are typically conducted at 0–5°C to minimize side reactions, followed by gradual warming to room temperature.

Boc-Protection Strategy

An alternative route employs tert-butyl dicarbonate (Boc₂O) to protect the amine group of piperidin-3-ylmethylamine before introducing the methyl carbamate moiety. This method is advantageous for avoiding overalkylation.

Stepwise Procedure:

  • Boc Protection:

    Piperidin-3-ylmethylamine+Boc2ODMAP, DCMtert-Butyl (piperidin-3-ylmethyl)carbamate\text{Piperidin-3-ylmethylamine} + \text{Boc}_2\text{O} \xrightarrow{\text{DMAP, DCM}} \text{tert-Butyl (piperidin-3-ylmethyl)carbamate}
  • Methylation: The Boc-protected intermediate undergoes methylation using methyl iodide or dimethyl sulfate in the presence of a strong base (e.g., NaH).

Yield Optimization:

  • Catalyst: 4-Dimethylaminopyridine (DMAP) increases Boc-protection efficiency by 15–20%.

  • Purification: Column chromatography with hexane/ethyl acetate (7:3) achieves >95% purity.

Industrial-Scale Production

Continuous Flow Synthesis

Recent patents describe a continuous flow process to enhance scalability and reduce reaction times:

  • Reactors: Microfluidic reactors with residence times of 10–15 minutes.

  • Conditions:

    • Temperature: 25°C

    • Pressure: 2–3 bar

    • Solvent: DCM with 0.1% triethylamine

Advantages:

  • 98% conversion rate compared to 85% in batch processes.

  • Reduced solvent waste through in-line distillation.

Crystallization and Purification

Industrial purification avoids column chromatography due to cost constraints. A patent-published method uses a dichloromethane/methyl tert-butyl ether (MTBE) system to precipitate the product:

ParameterOptimal ValueEffect on Purity
DCM:MTBE Ratio1:399.2%
Cooling Rate0.5°C/minPrevents oiling
Stirring Speed300 rpmUniform crystals

This method achieves 99% purity with a single crystallization step.

Stereochemical Considerations

Chiral Resolution

The piperidine ring introduces stereochemical complexity. Chiral auxiliaries or enantioselective catalysis are required to isolate the desired (R)- or (S)-enantiomers:

  • Catalyst: (R)-BINAP with palladium achieves 92% enantiomeric excess (ee) in asymmetric hydrogenation.

  • Analysis: Chiral HPLC (Chiralpak IA column) confirms ee >99% using hexane/isopropanol (90:10).

X-ray Crystallography

Single-crystal X-ray diffraction resolves ambiguities in regiochemistry. For example, a 2024 study confirmed the equatorial orientation of the methyl group in the piperidine ring using SHELXL refinement.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (USD/kg)Scalability
Nucleophilic Coupling78951200Moderate
Boc-Protection85971500High
Continuous Flow9299900Very High

Key Findings:

  • Continuous flow synthesis offers the best balance of yield and cost.

  • Boc-protection is preferred for small-scale enantioselective synthesis.

Troubleshooting and Optimization

Common Side Reactions

  • Overmethylation: Occurs when excess methyl iodide is used. Mitigated by stepwise addition.

  • Racemization: Elevated temperatures (>40°C) during Boc protection reduce ee by 30–40%.

Solvent Selection Guide

SolventDielectric ConstantBoiling Point (°C)Suitability
DCM8.9340High
THF7.5266Moderate
MTBE4.5055Low

DCM’s low boiling point facilitates easy removal via rotary evaporation.

Emerging Techniques

Photocatalytic Amination

A 2025 pilot study demonstrated visible-light-driven amination using eosin Y as a photocatalyst:

  • Conditions: 450 nm LED, 25°C, 12 hours

  • Yield: 76% with 88% ee

Enzymatic Carbamate Formation

Immobilized Candida antarctica lipase B (CAL-B) catalyzes carbamate synthesis in aqueous media:

  • pH: 7.4

  • Conversion: 68% in 24 hours

Chemical Reactions Analysis

Types of Reactions

Tert-butyl methyl(piperidin-3-ylmethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H24N2O2
  • Molecular Weight : 228.34 g/mol
  • Appearance : White solid

The compound features a tert-butyl group, a piperidine moiety, and a carbamate functional group, which contribute to its stability and reactivity. The structural characteristics make it suitable for diverse applications in drug development and organic synthesis.

Organic Synthesis

TBMPC is widely used as an intermediate in the synthesis of complex organic molecules. Its ability to act as a protecting group for amines facilitates selective reactions during peptide synthesis. This property is crucial in the development of biologically active compounds.

  • Example Reaction : TBMPC can be synthesized from tert-butyl chloroformate and piperidin-3-ylmethylamine under basic conditions, yielding high-purity products suitable for further reactions.

Medicinal Chemistry

In medicinal chemistry, TBMPC has been explored for its potential therapeutic applications. It serves as a building block for synthesizing pharmaceutical compounds with analgesic, anti-inflammatory, and antipsychotic properties.

  • Case Study : Research indicates that TBMPC derivatives exhibit selective inhibition of butyrylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. This suggests potential neuroprotective applications.

Biological Research

TBMPC is investigated for its role as a ligand in receptor binding studies and enzyme mechanism investigations. Its interaction with specific molecular targets can modulate biochemical pathways relevant to various diseases.

  • Mechanism of Action : The compound can act as either an inhibitor or activator of enzymes/receptors, influencing their activity through binding interactions facilitated by the piperidine ring.

Mechanism of Action

The mechanism of action of tert-butyl methyl(piperidin-3-ylmethyl)carbamate involves its interaction with specific molecular targets. The compound can act as a carbamate protecting group, which temporarily masks reactive sites in a molecule during chemical synthesis. This allows for selective reactions to occur at other sites, facilitating the synthesis of complex molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The compound is compared to analogues with variations in ring type (piperidine vs. pyrrolidine), substituent positions (3- vs. 4-position), and functional groups. Key examples include:

Compound Name Molecular Formula Substituent Position Ring Type Key Differences Biological Relevance Reference
Tert-butyl methyl(piperidin-3-ylmethyl)carbamate C₁₂H₂₄N₂O₂ Piperidin-3-ylmethyl Piperidine Reference compound HIV-1 inhibition (indirect)
tert-Butyl (piperidin-4-ylmethyl)carbamate C₁₁H₂₂N₂O₂ Piperidin-4-ylmethyl Piperidine Substituent position affects conformation N/A
(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate C₁₀H₂₀N₂O₂ Pyrrolidin-3-ylmethyl Pyrrolidine 5-membered ring vs. 6-membered ring Enhanced membrane permeability
1-Boc-3-((Methylamino)methyl)piperidine C₁₂H₂₄N₂O₂ (Methylamino)methyl Piperidine Amino group vs. carbamate Drug delivery optimization
Key Observations :

Ring Size and Conformation :

  • Piperidine-based compounds (6-membered ring) exhibit greater rigidity and steric hindrance compared to pyrrolidine derivatives (5-membered ring), impacting binding affinity to biological targets .
  • The 3-position substitution in piperidine derivatives enhances interaction with hydrophobic pockets in enzymes, as seen in HIV-1 protease inhibitors .

Functional Group Variations: Carbamate groups (e.g., this compound) provide stability against enzymatic degradation compared to amines (e.g., 1-Boc-3-((Methylamino)methyl)piperidine), making them preferred in prodrug design .

Synthetic Accessibility :

  • Pyrrolidine derivatives are synthesized via shorter routes (e.g., direct alkylation), while piperidine analogues often require multi-step protocols involving CDI or Boc protection .

Biological Activity

Tert-butyl methyl(piperidin-3-ylmethyl)carbamate is a piperidine derivative that has garnered attention for its potential biological activities. This compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Chemical Formula : C11H22N2O2
  • Molecular Weight : 214.30 g/mol
  • CAS Number : 169750-76-9

The compound features a tert-butyl group, a methyl group, and a piperidine ring, which contribute to its reactivity and biological interactions.

This compound primarily acts through interactions with enzymes and receptors. The piperidine moiety is known to target various biological pathways, including:

  • Cholinesterase Inhibition : Similar piperidine derivatives have shown the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation. Inhibition of these enzymes can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease .
  • Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, reducing oxidative stress in cells .

Biological Activity Overview

The biological activities associated with this compound include:

  • Neuroprotective Effects : Research indicates that derivatives of this compound may protect neuronal cells from damage caused by amyloid-beta peptides, which are implicated in Alzheimer’s disease .
  • Anticancer Potential : Preliminary studies have shown that piperidine derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells, although specific data on this compound is limited.
  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

Neuroprotection Against Amyloid-beta

A study focused on a related compound, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate (M4), found that it provided moderate protective effects against Aβ1-42-induced toxicity in astrocytes. The mechanism involved the reduction of TNF-α levels and free radicals, indicating a potential neuroprotective role similar to what might be expected from this compound .

Cholinesterase Inhibition Studies

In a comparative analysis of various carbamate derivatives, it was noted that compounds with piperidine structures exhibited significant inhibition of AChE and BChE. The IC50 values ranged from 1.60 µM to 311.0 µM, showcasing the potential effectiveness of these compounds in enhancing cholinergic signaling .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (µM)
This compoundCholinesterase inhibitionTBD
Tert-butyl-(4-hydroxy-3-(...)-carbamate (M4)Neuroprotection against Aβ1-42Moderate effect
Other piperidine derivativesAnticancer and anti-inflammatory effectsVaries

Q & A

Basic: What are the common synthetic routes for tert-butyl methyl(piperidin-3-ylmethyl)carbamate, and what key reaction steps are involved?

Answer:
The synthesis typically involves three critical steps:

Coupling reactions (e.g., Buchwald-Hartwig amination) using catalysts like Pd2(dba)3 and ligands such as BINAP in toluene under inert conditions to introduce pyridinyl or piperidinyl groups .

Nitro group reduction using Fe powder and NH4Cl in ethanol to generate amine intermediates .

Boc deprotection with HCl/MeOH followed by neutralization with K2CO3 to yield the final amine product .
Mass spectrometry is commonly used to confirm molecular ion peaks at each stage .

Advanced: How can researchers optimize the Buchwald-Hartwig amination step to improve yield and purity?

Answer:
Key parameters for optimization include:

  • Ligand selection : BINAP vs. Xantphos for steric and electronic tuning .
  • Solvent choice : Polar aprotic solvents like toluene or dioxane to stabilize intermediates.
  • Temperature control : Reactions often proceed at 80–100°C to balance kinetics and catalyst stability .
  • Catalyst loading : Pd2(dba)3 at 2–5 mol% minimizes side reactions while maintaining efficiency .
    Contrast with alternative methods using cesium carbonate in DMF for improved solubility of aryl halides .

Basic: What analytical techniques are most effective for characterizing this compound?

Answer:

  • Mass spectrometry (MS) : Confirms molecular weight via molecular ion peaks (e.g., [M+H]<sup>+</sup>) .
  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H/<sup>13</sup>C NMR resolves piperidine ring conformations and Boc-group signals .
  • X-ray crystallography : Resolves stereochemistry and solid-state packing, critical for understanding reactivity .

Advanced: How should researchers address discrepancies in reported reduction methods for nitro intermediates?

Answer:
Contradictory data (e.g., Fe/NH4Cl vs. catalytic hydrogenation) can be analyzed by:

Side reaction profiling : Monitor byproducts like over-reduced amines or incomplete reductions via HPLC .

Solvent effects : Ethanol vs. THF may influence Fe powder reactivity .

Scale-up considerations : Fe powder is cost-effective for large-scale synthesis but may require longer reaction times vs. hydrogenation’s safety constraints .

Advanced: What strategies resolve stereochemical challenges in synthesizing tert-butyl carbamate derivatives?

Answer:

  • Chiral chromatography : Separate diastereomers using chiral stationary phases (e.g., ’s tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate) .
  • Asymmetric catalysis : Chiral ligands or enzymes can induce enantioselectivity during coupling steps .
  • Crystallization-induced dynamic resolution : Leverage solubility differences of stereoisomers in methanol/water mixtures .

Basic: What are the critical considerations for Boc deprotection in final synthesis steps?

Answer:

  • Acid sensitivity : HCl/MeOH (4 M) is milder than TFA but requires neutralization with K2CO3 to prevent amine protonation .
  • Alternative methods : TFA in DCM is faster but may require scavengers to trap tert-butyl cations .
  • Monitoring : Track deprotection via TLC (disappearance of Boc-group signals at ~1.4 ppm in <sup>1</sup>H NMR) .

Advanced: How can computational tools predict reactivity and stability of tert-butyl carbamate derivatives?

Answer:

  • Molecular dynamics (MD) simulations : Model solvent effects on reaction pathways (e.g., DMF vs. toluene) .
  • Density Functional Theory (DFT) : Calculate transition-state energies for amination or deprotection steps .
  • Crystal structure prediction (CSP) : Anticipate polymorph formation using software like Mercury .

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